molecular formula C16H12O3 B8307833 3-[(3-Methoxyphenyl)methylidene]-2-benzofuran-1(3H)-one CAS No. 17910-70-2

3-[(3-Methoxyphenyl)methylidene]-2-benzofuran-1(3H)-one

Cat. No.: B8307833
CAS No.: 17910-70-2
M. Wt: 252.26 g/mol
InChI Key: XJNLGILMYISDGH-UHFFFAOYSA-N
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Description

3-[(3-Methoxyphenyl)methylidene]-2-benzofuran-1(3H)-one is a useful research compound. Its molecular formula is C16H12O3 and its molecular weight is 252.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

17910-70-2

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

3-[(3-methoxyphenyl)methylidene]-2-benzofuran-1-one

InChI

InChI=1S/C16H12O3/c1-18-12-6-4-5-11(9-12)10-15-13-7-2-3-8-14(13)16(17)19-15/h2-10H,1H3

InChI Key

XJNLGILMYISDGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C=C2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of phthalic anhydride (89.6 g, 0.605 mol), m-methoxyphenylacetic acid, (100.5 g, 0.605 mol), and freshly fused sodium acetate (3.0 g) is heated to 255° C. for 1 hour under a Dean-Stark receiver. The orange melt is poured onto aluminum foil and allowed to cool. The solid residue is recrystallized from absolute ethanol (2500 ml) to give 111.5 g (73%) of (3-methoxybenzal)phthalide as a yellow solid: m.p. 119°-123° C. Without further purification it (111.5 g, 0.441 mol) is hydrogenated with Raney nickel (6 tablespoons) at 25° C. and 40 psi in absolute ethanol (3000 ml). The catalyst is removed by filtration through super cel and the filtrate is evaporated to dryness under reduced pressure. The oily residue is slurried with methylene chloride (1000 ml) and extracted with aqueous saturated NaHCO3 (3×500 ml). The basic aqueous extracts are combined, warmed on a steam bath to remove excess methylene chloride, filtered, and the filtrate acidified with 6 N hydrochloric acid to give 70.9 g (63%) of 2-[2-(3-methoxyphenyl)-ethyl]benzoic acid as a white solid: m.p. 119°-122° C. Without further purification it (70.9 g, 0.276 mol) is treated with polyphosphoric acid (437 g) and heated to 100° C. After 2 hours, the reaction mixture is hydrolyzed in ice water and the aqueous phase is extracted with ether (3×300 ml). The combined etheral extracts are washed with aqueous saturated NaHCO3 (1×150 ml), H2O (2×150 ml), dried over MgSO4 and filtered, and the filtrate evaporated to dryness under reduced pressure. Treatment of the residue with ether gives 60.6 g (92%) of title compound as a light yellow solid: m.p. 74°-76° C.
Quantity
89.6 g
Type
reactant
Reaction Step One
Quantity
100.5 g
Type
reactant
Reaction Step One
[Compound]
Name
fused sodium acetate
Quantity
3 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 15 g (89 mmol) of m-methoxyphenyl acetic acid, 13.2 g (89 mmol) of phthalic anhydride and 246 mg (2.9 mmol) of sodium acetate was heated to 240° C. for 6 hours and water was continuously removed from the reaction. The solid formed in the reaction flask on cooling. This was recrystallized from absolute ethanol to obtain 15.6 g (62 mmol, 69%) of 1 as yellow powder.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
246 mg
Type
catalyst
Reaction Step One
Name
Yield
69%

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